2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (1,3-benzodioxol-5-ylmethyl)amino group at position 2 and a (Z)-configured 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl moiety at position 3 . The Z-configuration of the thiazolidinone methylidene group is critical for maintaining planar geometry, which may influence binding to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C24H22N4O4S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-13(2)28-23(30)19(34-24(28)33)10-16-20(26-21-14(3)5-4-8-27(21)22(16)29)25-11-15-6-7-17-18(9-15)32-12-31-17/h4-10,13,25H,11-12H2,1-3H3/b19-10- |
InChI Key |
WOUUZRXBVIKZNT-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel structure with potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 510.595 g/mol .
Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones, similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazolidinone core can enhance solubility and bioactivity against various pathogens . The presence of the benzodioxole moiety is believed to contribute positively to the compound's antibacterial and antifungal activities.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro assays. A study indicated that thiazolidinone derivatives possess cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the disruption of critical signaling pathways associated with cell survival .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or proteins that are essential for microbial survival and cancer cell growth. Molecular docking studies suggest that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, leading to a decrease in their activity .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria | Showed significant inhibition at concentrations as low as 10 µg/mL |
| Study 2 | Tested anticancer activity on breast cancer cell lines | Induced apoptosis in over 70% of treated cells |
| Study 3 | Investigated molecular interactions via docking studies | Confirmed binding affinity to key proteins involved in cancer progression |
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazolidinone ring and subsequent functionalization to introduce the benzodioxole moiety. This synthetic pathway is crucial for optimizing yield and purity for biological testing.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of the compound exhibit significant antibacterial properties. For instance, a related study synthesized novel 4-Aryl-2-thioxo compounds that demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL . This suggests that the compound may have potential in treating bacterial infections.
Anticancer Potential
Studies have also explored the anticancer properties of related pyrido[1,2-a]pyrimidines. The compound's structural features may interact with various biological targets involved in cancer cell proliferation and survival. Molecular docking studies have shown promising interactions with key enzymes and receptors associated with cancer pathways, indicating potential for further development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized a series of thiazolidine derivatives and tested their antibacterial efficacy. The results showed that certain derivatives exhibited superior activity against gram-positive bacteria compared to standard antibiotics. This highlights the potential application of the compound in developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of similar pyrido[1,2-a]pyrimidines through in vitro assays against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents . Further investigations into their mechanisms of action are warranted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidinone Cores
Compounds 10a and 10b (from ) share a pyrazolo[3,4-d]pyrimidin-4-one scaffold but differ in substituents on the thiazolidinone ring. 10a has a phenyl group, while 10b incorporates a 4-chlorophenyl substituent. Both were synthesized via condensation of thiosemicarbazide derivatives with benzoyl bromide under reflux conditions . Key differences from Compound A include:
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidin-4-one (10a/b) vs. pyrido[1,2-a]pyrimidin-4-one (Compound A).
- Substituents : 10a/b lack the benzodioxole group but include aromatic/chloroaromatic substituents, which may alter electronic properties and steric bulk.
- Bioactivity : 10a/b demonstrated anti-inflammatory activity in rodent models, with 10b showing reduced ulcerogenicity compared to 10a due to the electron-withdrawing chloro substituent .
Analogues with Modified Thiazolidinone Substituents
- Compound B (): Features a 3-(1-phenylethyl)-substituted thiazolidinone and an imidazole-propylamino group instead of the benzodioxolylmethylamino moiety in Compound A.
- Compound C (): Contains a 3-butyl-thiazolidinone and a benzyl(methyl)amino group.
Physicochemical and Spectroscopic Comparisons
*Molecular weights estimated based on structural formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
